2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
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Description
2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S2 and its molecular weight is 516.63. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocycles using thioureido-acetamides as starting materials showcases the versatility of sulfur and nitrogen-containing compounds in generating diverse heterocyclic frameworks. For instance, thioureido-acetamides react with phenacyl bromide, oxalyl dichloride, benzils, and dimethylacetylene dicarboxylate in one-pot cascade reactions to produce various heterocycles, demonstrating excellent atom economy. This method provides benign new accesses to important heterocycles like imidazo[1,2-c]pyrimidines, which are significant in medicinal chemistry due to their biological activities (Schmeyers & Kaupp, 2002).
Medicinal Chemistry Applications
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derivatives have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, exhibit high inhibitory activity on COX-2 selectivity and demonstrate significant analgesic and anti-inflammatory activities. This research highlights the potential of structurally complex acetamides in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The synthesis of novel phthalazinone derivatives and their evaluation for antibacterial activities showcase the application of complex acetamides in generating compounds with potential bioactivity. Among the synthesized compounds, several showed promising antibacterial activities, indicating the role of such compounds in the development of new antibacterial agents (Fatehia & Mohamed, 2010).
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-12-13-21(14-19(18)2)29-25(32)17-35-27-28-15-24-26(30-27)22-10-6-7-11-23(22)31(36(24,33)34)16-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSDRZIGVUEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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